3,3-Dicyclopropyl-2-methylpropan-1-ol

Description

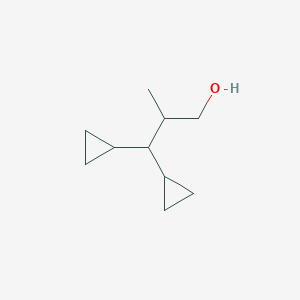

3,3-Dicyclopropyl-2-methylpropan-1-ol is a tertiary alcohol characterized by two cyclopropyl substituents at the third carbon and a methyl group at the second carbon of the propanol backbone. This compound is of interest in synthetic chemistry for applications in pharmaceuticals, agrochemicals, and specialty materials.

Properties

IUPAC Name |

3,3-dicyclopropyl-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEMMBQASVKSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C1CC1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dicyclopropyl-2-methylpropan-1-ol typically involves the reaction of cyclopropylmethyl magnesium bromide with 2-methylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

- Preparation of cyclopropylmethyl magnesium bromide by reacting cyclopropylmethyl bromide with magnesium in dry ether.

- Addition of the Grignard reagent to 2-methylpropanal to form the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of Grignard reactions and careful control of reaction conditions would be applicable in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclopropyl-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: Formation of 3,3-Dicyclopropyl-2-methylpropanone or 3,3-Dicyclopropyl-2-methylpropanoic acid.

Reduction: Formation of 3,3-Dicyclopropyl-2-methylpropane.

Substitution: Formation of 3,3-Dicyclopropyl-2-methylpropyl chloride or bromide.

Scientific Research Applications

3,3-Dicyclopropyl-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Potential use in studying the effects of cyclopropyl groups on biological systems.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of bioactive compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dicyclopropyl-2-methylpropan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. The cyclopropyl groups can influence the reactivity and stability of the compound by introducing ring strain and steric effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Diethylamino)-2,2-dimethylpropan-1-ol

- Structural Differences: Replaces cyclopropyl groups with diethylamino and dimethyl substituents.

- Physicochemical Properties (from and ):

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structural Differences : Features a 3-tolyl (methylphenyl) group instead of cyclopropyl substituents.

- Safety Assessment: Evaluated by the Research Institute for Fragrance Materials (RIFM) for dermal and systemic toxicity .

3-[2-(3-Hydroxypropyl)-1,3-dioxolan-2-yl]propan-1-ol

- Structural Differences : Contains a dioxolane ring and hydroxypropyl group, unlike the cyclopropyl groups in the target compound.

- Applications: Used in polymer synthesis and as a solvent intermediate, with CAS No. 5694-96-2 .

Research Implications and Limitations

- Steric and Electronic Effects: Cyclopropyl groups in 3,3-Dicyclopropyl-2-methylpropan-1-ol likely reduce reactivity compared to dimethyl or diethylamino analogs due to increased steric bulk and ring strain .

- Data Gaps: No direct experimental data (e.g., stability, solubility) for the target compound were found in the evidence. Studies on analogs suggest that cyclopropyl substituents may enhance thermal stability but reduce solubility in polar solvents.

- Safety Extrapolation: While 3-(Diethylamino)-2,2-dimethylpropan-1-ol requires stringent PPE , the target compound’s safety profile may differ due to lower volatility (if higher molar mass).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.